1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Description
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a methylsulfanylphenyl group, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2S/c1-28-20-8-5-17(6-9-20)14-24-22(27)18-7-10-21(26)25(15-18)12-11-16-3-2-4-19(23)13-16/h2-6,8-9,13,18H,7,10-12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLYLIWEUIGHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N(C2)CCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methylsulfanylphenyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and coupling reactions.
Attachment of the Methylsulfanylphenyl Group: This can be done using thiol-based reagents and coupling reactions.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylsulfanylphenyl groups, using appropriate nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide can be compared with similar compounds such as:
1-[2-(4-fluorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide: This compound has a similar structure but with a different position of the fluorine atom.
1-[2-(3-chlorophenyl)ethyl]-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom.
1-[2-(3-fluorophenyl)ethyl]-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide: This compound lacks the sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
